Cas no 1370534-60-3 (2-Chloro-4-fluoro-5-iodopyridine)
2-Chloro-4-fluoro-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-fluoro-5-iodopyridine
- Pyridine, 2-chloro-4-fluoro-5-iodo-
- FCH1362799
- SB21332
- AX8330473
- DA-11295
- MFCD20040082
- CS-0051966
- VEC53460
- EN300-116293
- AKOS027255871
- SCHEMBL898499
- AS-54947
- W11410
- 1370534-60-3
- SY260214
- 997-587-7
-
- MDL: MFCD20040082
- Inchi: 1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
- InChI Key: CAYWSDTYVXMDQC-UHFFFAOYSA-N
- SMILES: IC1C=NC(=CC=1F)Cl
Computed Properties
- Exact Mass: 256.89045g/mol
- Monoisotopic Mass: 256.89045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2.6
2-Chloro-4-fluoro-5-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010798-250mg |
2-Chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029010798-1g |
2-Chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
| Chemenu | CM326202-10g |
2-chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95%+ | 10g |
$1616 | 2022-06-13 | |
| eNovation Chemicals LLC | Y1224152-10g |
2-Chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95% | 10g |
$400 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1191842-1g |
2-Chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95% | 1g |
$280 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1191842-5g |
2-Chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 95% | 5g |
$200 | 2024-07-20 | |
| eNovation Chemicals LLC | D587539-1G |
2-chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 97% | 1g |
$95 | 2024-07-21 | |
| eNovation Chemicals LLC | D587539-5G |
2-chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 97% | 5g |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | D587539-10G |
2-chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 97% | 10g |
$490 | 2024-07-21 | |
| eNovation Chemicals LLC | D587539-25G |
2-chloro-4-fluoro-5-iodopyridine |
1370534-60-3 | 97% | 25g |
$1175 | 2024-07-21 |
2-Chloro-4-fluoro-5-iodopyridine Suppliers
2-Chloro-4-fluoro-5-iodopyridine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Chloro-4-fluoro-5-iodopyridine
Introduction to 2-Chloro-4-fluoro-5-iodopyridine (CAS No. 1370534-60-3)
2-Chloro-4-fluoro-5-iodopyridine, identified by its Chemical Abstracts Service (CAS) number 1370534-60-3, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, which is renowned for its broad spectrum of biological activities and industrial applications. The unique structural features of 2-Chloro-4-fluoro-5-iodopyridine, including the presence of chloro, fluoro, and iodine substituents, make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.
The pyridine ring is a fundamental scaffold in medicinal chemistry, contributing to the pharmacological properties of numerous drugs. The introduction of halogen atoms such as chlorine, fluorine, and iodine into the pyridine core enhances the reactivity and selectivity of the molecule, making it an attractive building block for drug discovery. Specifically, the chloro and fluoro groups introduce electronic and steric effects that can modulate the binding affinity of the compound to biological targets, while the iodine atom provides a handle for further functionalization via cross-coupling reactions.
In recent years, 2-Chloro-4-fluoro-5-iodopyridine has been extensively studied for its potential in developing novel therapeutic agents. One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects.
Recent studies have highlighted the utility of 2-Chloro-4-fluoro-5-iodopyridine as a key intermediate in the preparation of small-molecule inhibitors. For instance, researchers have demonstrated its use in generating pyridine-based kinase inhibitors by employing palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the pyridine ring, enabling fine-tuning of the pharmacological properties of the resulting compounds. The iodine atom in 2-Chloro-4-fluoro-5-iodopyridine is particularly useful in this context, as it can be readily converted into other reactive species such as aryl halides or alkynes through metal-catalyzed transformations.
The role of halogen atoms in modulating drug properties is well-documented. Fluorine atoms, for example, are known to enhance metabolic stability and binding affinity, while chlorine atoms can improve solubility and bioavailability. The combination of chloro and fluoro substituents in 2-Chloro-4-fluoro-5-iodopyridine thus offers a synergistic effect, making it an ideal candidate for drug development. Additionally, the presence of an iodine atom provides opportunities for further derivatization using transition metal catalysts, such as palladium or copper complexes, which are widely employed in modern synthetic chemistry.
In addition to its applications in pharmaceuticals, 2-Chloro-4-fluoro-5-iodopyridine has shown promise in agrochemical research. Pyridine derivatives are commonly used as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The unique substitution pattern of 2-Chloro-4-fluoro-5-iodopyridine makes it a valuable precursor for developing novel agrochemicals with enhanced efficacy and environmental safety.
The synthesis of 2-Chloro-4-fluoro-5-iodopyridine typically involves multi-step organic transformations starting from readily available pyridine derivatives. One common approach involves halogenation reactions followed by functional group interconversion using appropriate catalysts and reagents. The precise control over reaction conditions is crucial to achieving high yields and purity levels required for industrial applications.
The growing interest in heterocyclic compounds like 2-Chloro-4-fluoro-5-iodopyridine has spurred innovation in synthetic methodologies. Advances in catalytic systems have enabled more efficient and sustainable routes to these valuable intermediates. For example, recent developments in photoredox catalysis have opened new avenues for constructing complex pyridine derivatives under mild conditions.
The future prospects for 2-Chloro-4-fluoro-5-iodopyridine are promising, with ongoing research focused on expanding its applications in drug discovery and material science. As our understanding of biological pathways continues to grow, so does the demand for sophisticated molecular tools like this compound. By leveraging its unique structural features, researchers can develop innovative solutions to some of today's most pressing challenges in medicine and agriculture.
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